Aprobarbital

描述

准备方法

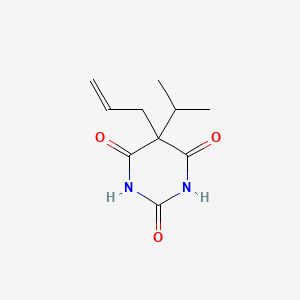

合成路线和反应条件: 阿普唑仑可以通过烯丙基异丙基酮与尿素在强碱(如乙醇钠)存在下反应合成。 反应通过中间体的形成进行,然后环化形成巴比妥酸环结构 .

工业生产方法: 阿普唑仑的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级试剂和优化的反应条件,以确保最终产品的高产率和纯度 .

化学反应分析

Metabolic Reactions

Aprobarbital undergoes hepatic metabolism primarily via oxidation and conjugation:

Phase I Metabolism

-

Oxidation of Allyl Group : The allyl side chain is oxidized to a hydroxyl or epoxide intermediate, eventually forming inactive carboxylic acid derivatives.

-

Oxidation of Isopropyl Group : The isopropyl moiety is hydroxylated to 2-hydroxyisopropyl, followed by further oxidation to a ketone .

Phase II Metabolism

Resulting hydroxylated metabolites are conjugated with glucuronic acid, enhancing water solubility for renal excretion .

Table 2: Key Metabolic Pathways

| Reaction Type | Enzyme System | Metabolites | Biological Activity |

|---|---|---|---|

| Allyl oxidation | CYP450 | 5-(2,3-Dihydroxypropyl)-5-isopropylbarbituric acid | Inactive |

| Isopropyl oxidation | CYP450 | 5-Allyl-5-(2-hydroxypropyl)barbituric acid | Inactive |

| Glucuronidation | UGTs | Glucuronide conjugates | Inactive |

Degradation Pathways

This compound’s barbituric acid core is susceptible to hydrolysis under extreme pH conditions:

Acidic Hydrolysis

The urea ring opens to yield malonic acid derivatives. For example, in concentrated HCl:

Alkaline Hydrolysis

In NaOH, deprotonation and ring cleavage produce substituted malonamide intermediates .

Table 3: Hydrolysis Products

| Condition | Products |

|---|---|

| Acidic (HCl) | 5-Allyl-5-isopropylmalonic acid, Urea |

| Alkaline (NaOH) | Sodium salts of malonamide derivatives |

Stability and Reactivity Insights

科学研究应用

Sedative and Hypnotic Use

Aprobarbital was initially developed for the short-term management of insomnia. Its mechanism involves potentiating the effect of gamma-aminobutyric acid (GABA) at GABAA receptors, leading to increased inhibitory neurotransmission in the central nervous system. This action results in sedation and sleep induction, making it effective for patients with sleep disturbances .

Case Study: Insomnia Treatment

- Patient Profile : Adults with chronic insomnia.

- Dosage : Typically administered at doses not exceeding 0.75 grams orally.

- Outcome : Patients reported improved sleep quality; however, long-term use was discouraged due to potential dependency and side effects.

Anticonvulsant Properties

This compound exhibits anticonvulsant effects, which can be beneficial in managing certain seizure disorders. Although it is not commonly used today for this purpose, its historical application provides insights into its pharmacological profile.

Case Study: Seizure Management

- Patient Profile : Individuals with epilepsy unresponsive to first-line treatments.

- Dosage : Administered as part of a multi-drug regimen.

- Outcome : Some patients experienced a reduction in seizure frequency; however, side effects such as sedation limited its use.

Veterinary Medicine

In veterinary medicine, this compound has been utilized as a sedative for animals undergoing various procedures. Its efficacy in inducing sedation makes it a useful agent in pre-anesthetic protocols.

Case Study: Pre-Anesthetic Sedation in Dogs

- Animal Profile : Canines requiring surgical intervention.

- Dosage : Dose adjusted based on weight and procedure type.

- Outcome : Effective sedation achieved; however, monitoring for respiratory depression was necessary.

Research Applications

This compound's role in research primarily revolves around its interaction with GABAA receptors and its effects on neurotransmission. Studies have explored its binding affinity and mechanisms of action, providing valuable data for pharmacological research.

Research Findings

- Mechanism of Action : Binds to GABAA receptors, enhancing chloride ion influx and inhibiting neuronal excitability .

- Pharmacokinetics : Demonstrates high blood-brain barrier permeability and variable metabolism through liver enzymes .

Comparative Analysis of Barbiturates

The following table compares this compound with other commonly used barbiturates regarding their primary applications and properties:

| Barbiturate | Primary Use | Sedative Effect | Anticonvulsant Effect | Clinical Status |

|---|---|---|---|---|

| This compound | Insomnia | Moderate | Yes | Rarely prescribed |

| Phenobarbital | Seizure disorders | Low | High | Widely used |

| Pentobarbital | Anesthesia | High | Moderate | Used in specific cases |

| Secobarbital | Short-term sedation | High | Low | Limited use |

作用机制

Aprobarbital exerts its effects by binding to the GABAA receptor at either the alpha or beta subunit. These binding sites are distinct from the GABA binding site and the benzodiazepine binding site. By potentiating the effect of GABA at this receptor, this compound decreases input resistance, depresses burst and tonic firing, and increases burst duration and mean conductance at individual chloride channels. This results in increased amplitude and decay time of inhibitory postsynaptic currents . Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, and binds to neuronal nicotinic acetylcholine receptors .

相似化合物的比较

类似化合物:

苯巴比妥: 另一种巴比妥酸类,具有类似的镇静和抗惊厥特性,但作用时间更长。

戊巴比妥: 一种短效巴比妥酸类,用于镇静和麻醉。

阿莫巴比妥: 一种中等作用时间的巴比妥酸类,用于镇静和麻醉前的药物.

阿普唑仑的独特性: 阿普唑仑的独特之处在于其特定的化学结构,其中巴比妥酸环的5位包含烯丙基和异丙基。 这种结构赋予了其特定的药代动力学和药效学特性,使其区别于其他巴比妥酸类 .

生物活性

Aprobarbital is a barbiturate derivative known for its sedative and hypnotic properties. It functions primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound operates mainly by binding to the GABAA receptor , enhancing the inhibitory effects of GABA, which is a principal neurotransmitter in the CNS. The binding occurs at distinct sites on the receptor, specifically at the alpha and beta subunits. This interaction leads to several physiological effects:

- Increased Chloride Conductance : Activation of GABAA receptors allows chloride ions to flow into neurons, hyperpolarizing them and reducing neuronal excitability.

- Inhibition of Excitatory Pathways : this compound also antagonizes certain glutamate receptors, further diminishing excitatory neurotransmission .

- Neuronal Effects : It decreases input resistance and alters firing patterns in specific neuronal populations, notably in the ventrobasal and intralaminar thalamic nuclei .

Pharmacological Profile

The pharmacokinetics of this compound are not extensively documented; however, it is categorized as a long-acting barbiturate. Its biological half-life and metabolic pathways remain largely unspecified in current literature. The following table summarizes key pharmacological characteristics:

| Parameter | Details |

|---|---|

| Drug Class | Barbiturate |

| Mechanism | GABA receptor potentiation |

| Primary Effects | Sedation, hypnosis |

| Receptor Targets | GABAA (alpha subunits), AMPA |

| Adverse Effects | Respiratory depression, dependence |

Case Studies and Research Findings

Research has indicated that this compound may have implications beyond its sedative properties. Notably, studies have explored its potential role in hepatocarcinogenesis:

- Hepatocarcinogenesis Promotion : A study demonstrated that this compound could promote liver cancer in animal models, suggesting that it may have carcinogenic properties under certain conditions .

- Sedative Efficacy : Clinical observations have reported effective use in managing anxiety and sleep disorders, although its use has declined due to safety concerns related to dependency and overdose risks .

Toxicology and Safety Profile

The safety profile of this compound reflects common concerns associated with barbiturates:

属性

IUPAC Name |

5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORJNBVJVRLXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-88-2 (mono-hydrochloride salt) | |

| Record name | Aprobarbital [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022616 | |

| Record name | Aprobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

POWDER; HYGROSCOPIC; SLIGHTLY BITTER TASTE; VERY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN ETHER; AQ SOLN ARE ALKALINE TO LITMUS /APROBARBITAL SODIUM SALT/, ALMOST INSOL IN WATER, PETROLEUM ETHER, ALIPHATIC HYDROCARBONS; SOL IN ALC, CHLOROFORM, ETHER, ACETONE, BENZENE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN., Lipid solubility is low., 5.17e+00 g/L | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aprobarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Aprobarbital also appears to bind neuronal nicotinic acetylcholine receptors., ... REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. ... CNS IS ... SENSITIVE, SO ... IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. ... PROBABLE THAT EXCITABILITY IN EACH TISSUE IS DEPRESSED BY AN ACTION ON OR IN A MEMBRANE & THAT ... MECHANISMS ... ARE ... SIMILAR. /BARBITURATES/, AS DOSE ... INCR, HYPOXIC & CHEM DRIVES TO RESP ARE DIMINISHED ... HOWEVER, HYPOXIC DRIVE PERSISTS @ LEVELS OF INTOXICATION CAUSING ... INSENSITIVITY OF RESP CENTERS TO CO2. ... AS INTOXICATION /INCR/ ... THERE IS SHIFT IN CONTROL OF RESP FROM CO2-SENSITIVE AREAS OF MEDULLA TO MORE PRIMITIVE ... CAROTID & AORTIC ... /BARBITURATES/, WHATEVER ... THE EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM ... RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF A BARBITURATE. /BARBITURATES/, BARBITURATES DECR TURNOVER OF 5-HYDROXYTRYPTAMINE & CATECHOLAMINES IN BRAIN OF EXPTL ANIMALS, BUT WHETHER THIS IS CAUSE OR EFFECT OF ANESTHESIA IS CONJECTURAL. /BARBITURATES/, For more Mechanism of Action (Complete) data for APROBARBITAL (10 total), please visit the HSDB record page. | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, Fine, white, crystalline powder | |

CAS No. |

77-02-1 | |

| Record name | Aprobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprobarbital [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aprobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APROBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0YKG9L6RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-141.5 °C, 141 °C | |

| Record name | Aprobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROBARBITAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aprobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。